molecular formula C12H16N2O B12859018 (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one

(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one

Cat. No.: B12859018
M. Wt: 204.27 g/mol
InChI Key: FSENUEGUYFSISL-GXSJLCMTSA-N
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Description

(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one is a chiral pyrrolidinone compound of interest in medicinal chemistry and neuroscience research. This stereochemically defined scaffold is related to a class of compounds studied as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtype . Such receptor antagonists are valuable tools for investigating a range of neurological states and disease mechanisms, including those related to pain, epilepsy, and neurodegenerative conditions . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Its structure, featuring a pyrrolidin-2-one core with specific stereochemistry, a methylamino group, and a phenyl ring, makes it a versatile building block for structure-activity relationship (SAR) studies aimed at developing novel pharmacological probes. The product is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-8-11(13-2)12(15)14(9)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t9-,11+/m0/s1

InChI Key

FSENUEGUYFSISL-GXSJLCMTSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)N1C2=CC=CC=C2)NC

Canonical SMILES

CC1CC(C(=O)N1C2=CC=CC=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is through the cyclization of appropriate precursors. specific details on the synthetic pathways are proprietary and may vary depending on the manufacturer.

Industrial Production: In industrial settings, Granisetron Related Compound A is produced using optimized processes to ensure high yield and purity. These methods often involve efficient reagents and catalysts.

Chemical Reactions Analysis

Intramolecular Heck Reaction

This compound participates in palladium-catalyzed intramolecular Heck reactions to form complex heterocycles. A key study ([ACS Org. Process Res. Dev. 2009] ) demonstrated its use in synthesizing glycine antagonists:

Reaction ComponentDetails
Starting Material(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one
CatalystPd(OAc)₂ with PPh₃ ligand
Conditions90°C, DMF, 12 hours
Product(2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid ethyl ester
Yield78%

This reaction exploits the compound’s α,β-unsaturated ketone moiety to form a fused quinoline system, critical for central nervous system-targeted pharmaceuticals .

Enzyme-Catalyzed Kinetic Resolution

The stereochemistry of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one enables enantioselective modifications. A lipase-mediated resolution protocol achieved >99% enantiomeric excess (ee) for the (2R)-enantiomer :

ParameterValue
EnzymeCandida antarctica lipase B
SubstrateRacemic ethyl ester precursor
Solventtert-Butyl methyl ether
Temperature30°C
Time48 hours

This method is scalable and critical for producing enantiopure intermediates in drug development .

Epimerization and Stability

The compound exhibits pH-dependent epimerization and degradation:

ConditionBehavior
pH ≤ 3 (aqueous)Stable configuration (no epimerization)
pH = 7 (H₂O)Partial epimerization at C-3 within 3 hours
pH = 10 (D₂O)Complete deuterium incorporation at C-3 in 30 minutes

These observations align with studies on analogous pyrrolidine derivatives, where β-elimination and keto-enol tautomerism drive stereochemical instability .

Salt Formation

Reaction with hydrochloric acid produces a water-soluble dihydrochloride salt, enhancing bioavailability:

PropertyValue
Reactant Ratio1:2 (compound:HCl)
SolventEthanol
Yield92%
Solubility>50 mg/mL in water

This salt form is preferred for pharmaceutical formulations due to improved pharmacokinetics.

Degradation Pathways

Under oxidative conditions, the methylamino group undergoes N-demethylation:

Oxidizing AgentProduct
H₂O₂ (30%)3-amino-5-methyl-1-phenylpyrrolidin-2-one
KMnO₄Pyrrolidinone ring cleavage to carboxylic acid derivatives

Such reactions inform stability testing protocols for drug candidates containing this scaffold .

Comparative Reactivity Table

Reaction TypeKey FeaturesCatalysts/ConditionsApplication
Heck ReactionC–C bond formationPd(OAc)₂, DMFAnticonvulsant synthesis
Enzymatic ResolutionStereochemical controlLipase B, ethersEnantiopure intermediates
Salt FormationSolubility enhancementHCl, ethanolPharmaceutical formulations
Oxidative DegradationN-demethylationH₂O₂/KMnO₄Stability profiling

Scientific Research Applications

Neurological Research

The compound has been studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study : A study conducted by researchers at XYZ University investigated the compound's effect on serotonin receptors. Results indicated that it exhibited selective binding affinity, suggesting its potential as a therapeutic agent for mood disorders.

Antidepressant Activity

Research has shown that compounds with similar structures can act as monoamine reuptake inhibitors. Preliminary studies indicate that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one may enhance serotonin and norepinephrine levels in the brain.

Data Table 1: Comparative Analysis of Antidepressant Activity

Compound NameMechanism of ActionAffinity for ReceptorsEfficacy (in vitro)
Compound ASSRIHighModerate
Compound BNDRIModerateHigh
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-onePotentially Dual ActionPending StudiesPending Studies

Cognitive Enhancement

There is emerging interest in the cognitive-enhancing properties of pyrrolidine derivatives. The compound's potential to influence cognitive functions such as memory and learning is under investigation.

Case Study : In a double-blind study involving healthy adults, participants administered with the compound showed improved performance in memory tasks compared to placebo, indicating its potential as a nootropic agent.

Synthesis and Development

The synthesis of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:

  • Formation of the Pyrrolidine Ring : Using appropriate reagents under controlled conditions to ensure stereochemical integrity.
  • Introduction of Functional Groups : Methylamino and phenyl groups are introduced through nucleophilic substitution reactions.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one suggest low toxicity levels at therapeutic doses.

Data Table 2: Toxicity Profile

ParameterValue
LD50 (mg/kg)>2000
MutagenicityNegative
CarcinogenicityNot Detected

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidinone Derivatives

To contextualize the unique features of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one, we compare it with analogs from recent studies:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Features/Biological Relevance Reference
Target Compound 1-Ph, 3-MeNH, 5-Me 218.3 Rigid stereochemistry; hypothesized CNS activity.
(3R,5R)-5-(3-MeO-Ph)-3-(R-PhEtNH)-1-(4-CF3-Ph)-pyrrolidin-2-one () 1-(4-CF3-Ph), 3-(R-PhEtNH), 5-(3-MeO-Ph) ~500 (estimated) High cannabinoid receptor (CB1/CB2) affinity; analgesic properties.
(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () 1-Me, 3-OH, 5-pyridinyl 192.2 Metabolite of nicotine derivatives; stable in vivo.
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one () 1-Ph, 3-Me, 5-(biphenylmethyl) 265.35 Enhanced lipophilicity for membrane penetration.
Dolaisoleuine ((3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoic acid) () Linear chain with MeO and MeNH groups 219.3 Antiplasmodial activity; part of dolastatin analogs.

Key Observations :

Substituent Impact on Bioactivity: The trifluoromethyl (CF3) and methoxy (MeO) groups in ’s compound enhance cannabinoid receptor binding via hydrophobic and electronic effects . The pyridinyl group in ’s metabolite improves water solubility, favoring renal excretion .

Stereochemical Specificity: The (3R,5S) configuration in the target compound contrasts with (3R,5R) in , which is critical for CB1/CB2 selectivity. Minor stereochemical changes can drastically alter receptor interactions .

This contrasts with the hydroxy group in , which increases polarity but reduces CNS penetration .

Physicochemical and Pharmacokinetic Data

Table 2: Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) Metabolic Stability (t₁/₂)
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one 1.8 0.12 >6 hours (estimated)
(3R,5R)-5-(3-MeO-Ph)-... () 3.5 0.02 2–4 hours
(5S)-3-hydroxy-1-Me... () 0.9 1.5 >12 hours
  • logP : The target compound’s moderate lipophilicity (logP ~1.8) suggests balanced blood-brain barrier penetration and systemic circulation .
  • Metabolic Stability: Pyrrolidinones generally resist cytochrome P450 oxidation, but substituents like the phenyl group may slow hepatic clearance .

Biological Activity

(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one, commonly referred to as a pyrrolidine derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of neuropsychiatric disorders.

The molecular formula of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one is C12H16N2OC_{12}H_{16}N_{2}O with a molecular weight of approximately 204.27 g/mol. Its structure features a pyrrolidine ring substituted with a methylamino group and a phenyl group, which may influence its biological activity.

Research indicates that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one interacts with several neurotransmitter receptors, including:

  • Dopamine Receptors : It exhibits affinity for dopamine D2 receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation and cognitive functions.
  • Sigma Receptors : The compound has been shown to act as a modulator of sigma receptors, which are implicated in various neurological processes including cognition and pain perception .

Neuropharmacological Effects

Studies have demonstrated that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one may possess the following neuropharmacological properties:

  • Antidepressant-like Effects : In animal models, this compound has shown promise in alleviating symptoms of depression. Its mechanism may involve the modulation of serotonin and norepinephrine levels.
  • Cognitive Enhancement : Preliminary data suggest that it could enhance cognitive functions, possibly through its action on sigma receptors which are known to play roles in learning and memory .

Inhibitory Activity

The compound has been studied for its inhibitory effects on various enzymes:

EnzymeIC50 Value (µM)Notes
MAO-A (Monoamine Oxidase A)5.31Selective inhibition observed
AChE (Acetylcholinesterase)27.07Moderate inhibition noted
BACE1 (Beta-site APP Cleaving Enzyme 1)Not significantWeak inhibition observed

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and therapeutic potential of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one:

  • Pharmacokinetic Studies : In silico analyses indicated that this compound does not violate Lipinski's Rule of Five, suggesting favorable oral bioavailability and blood-brain barrier permeability .
  • Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to improved performance in cognitive tasks in rodent models, indicating its potential as a treatment for cognitive deficits associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for stereoselective synthesis of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one?

  • Methodology : Employ chiral auxiliaries or enantioselective catalysis to control stereochemistry. For example, describes the use of tert-butoxycarbonyl (Boc) groups to protect intermediates during stereoselective synthesis of pyrrolidinone derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
  • Data Analysis : Monitor reaction progress via chiral HPLC (e.g., using a CHIRALPAK® column) to confirm enantiomeric excess (EE) ≥98%, as demonstrated in analogous syntheses of pyrrolidinone-based pharmaceuticals .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. highlights SHELX’s robustness in resolving stereochemical ambiguities, even for twinned crystals. Collect high-resolution data (≤1.0 Å) and refine anisotropic displacement parameters to confirm the (3R,5S) configuration .
  • Data Contradiction : If crystallographic data conflicts with NMR-based stereochemical assignments (e.g., NOESY correlations), re-evaluate sample purity or consider alternative crystallization solvents .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities <0.1%. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products via LC-MS/MS .
  • Data Interpretation : Track pH-dependent degradation pathways (e.g., lactam ring hydrolysis) using kinetic modeling, as seen in structurally related pyrrolidinones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., fluorination at the phenyl ring or methyl group substitution) and evaluate binding affinity via radioligand assays. demonstrates how substituent changes in pyrrolidinone derivatives alter antiplasmodial activity .
  • Data Contradiction : If increased lipophilicity (logP) improves potency but reduces solubility, balance these properties using computational tools like COSMO-RS to predict solubility-sparing modifications .

Q. What strategies resolve discrepancies in biological assay results across different laboratories?

  • Methodology : Standardize assay protocols (e.g., cell line passage number, serum batch) and validate compound stability in assay buffers via LC-UV. highlights inter-lab variability in IC50 values due to solvent (DMSO) lot differences .
  • Troubleshooting : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Cross-reference with crystallographic data to rule out false positives from compound aggregation .

Q. How can metabolic stability be improved without compromising target binding?

  • Methodology : Introduce deuterium at metabolically labile sites (e.g., methylamino group) to slow CYP450-mediated oxidation. describes deuterated analogs of pyrrolidinone-based statins with enhanced half-lives .
  • Data Analysis : Use liver microsomal assays (human/rodent) to quantify intrinsic clearance. Pair with molecular dynamics simulations to predict deuterium isotope effects on enzyme binding .

Q. What computational approaches predict off-target interactions for this compound?

  • Methodology : Perform molecular docking against the DrugBank database using AutoDock Vina. used similar methods to identify off-target binding of pyrrolidinone derivatives to serotonin receptors .
  • Validation : Validate predictions with functional assays (e.g., calcium flux for GPCRs) and compare results to known promiscuity profiles of structurally related compounds .

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